molecular formula C9H13BO4 B1354103 (2,3-Dimethoxy-5-methylphenyl)boronic acid CAS No. 396102-17-3

(2,3-Dimethoxy-5-methylphenyl)boronic acid

Cat. No. B1354103
M. Wt: 196.01 g/mol
InChI Key: MKFLYXCXQHLTTK-UHFFFAOYSA-N
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Description

“(2,3-Dimethoxy-5-methylphenyl)boronic acid” is a biochemical used for proteomics research . It has a molecular formula of C9H13BO4 and a molecular weight of 196.01 .


Molecular Structure Analysis

The InChI code for “(2,3-Dimethoxy-5-methylphenyl)boronic acid” is 1S/C9H13BO4/c1-6-4-7 (10 (11)12)9 (14-3)8 (5-6)13-2/h4-5,11-12H,1-3H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further substituted with two methoxy groups and one methyl group.


Chemical Reactions Analysis

Boronic acids, including “(2,3-Dimethoxy-5-methylphenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, allowing the formation of carbon-carbon bonds.


Physical And Chemical Properties Analysis

“(2,3-Dimethoxy-5-methylphenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 196.01 .

Scientific Research Applications

Asymmetric Organic Synthesis

(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, derived from tartrate, is instrumental in asymmetric organic synthesis. It is primarily used as a protecting group for boronic acids, including (2,3-Dimethoxy-5-methylphenyl)boronic acid. This application is crucial for producing various pure organoboron reagents and intermediates in asymmetric synthesis.

Macrocyclic Chemistry

Boronic acids, including (2,3-Dimethoxy-5-methylphenyl)boronic acid, are pivotal in macrocyclic chemistry. (Fárfan et al., 1999) discuss the creation of tetrameric macrocyclic compounds and dimeric boronates from different aryl boronic acids. These compounds are analyzed for their structural parameters, showcasing the versatility of boronic acids in this field.

Synthesis of Organic Compounds

Suzuki Cross-Coupling Reactions

Boronic acids, such as (2,3-Dimethoxy-5-methylphenyl)boronic acid, play a significant role in Suzuki cross-coupling reactions. (E. J. L. Lana et al., 2004) describe the synthesis of various substituted benzoquinones by cross-coupling boronic acid with aromatic bromides or iodides. This process is crucial for producing biaryl compounds and demonstrates the utility of boronic acids in organic synthesis.

Chiral Auxiliary and Protecting Group

(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol is used as a chiral auxiliary and a protecting group for boronic acids like (2,3-Dimethoxy-5-methylphenyl)boronic acid. This application is crucial in cyclopropanation of alkenylboronic esters and allows a variety of transformations, contributing to the synthesis of boron-containing functionalized bicyclopropanes.

Fluorescent Chemosensors

(S. Huang et al., 2012) discuss the use of boronic acids in developing fluorescent chemosensors. Boronic acids, including (2,3-Dimethoxy-5-methylphenyl)boronic acid, can interact with cis-diol to form rings, enabling the detection of carbohydrates and bioactive substances. This application is significant in disease prevention, diagnosis, and treatment.

Safety And Hazards

“(2,3-Dimethoxy-5-methylphenyl)boronic acid” is associated with several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

(2,3-dimethoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-6-4-7(10(11)12)9(14-3)8(5-6)13-2/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFLYXCXQHLTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461912
Record name (2,3-DIMETHOXY-5-METHYLPHENYL)BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethoxy-5-methylphenyl)boronic acid

CAS RN

396102-17-3
Record name (2,3-DIMETHOXY-5-METHYLPHENYL)BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Abad, C Agulló, AC Cuñat, D Jiménez, RH Perni - Tetrahedron, 2001 - Elsevier
The synthesis of herbertenediol, a relevant member of the herbertane-type sesquiterpene family, is described. The synthesis is based on a new general approach to this group of …
Number of citations: 19 www.sciencedirect.com

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